Di-tert-butyl (R)-2-aminopentanedioate
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Overview
Description
Di-tert-butyl (R)-2-aminopentanedioate: is a chemical compound characterized by its bulky tert-butyl groups and an amino acid backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Steglich Esterification: This method involves the reaction of a carboxylic acid with dicyclohexylcarbodiimide (DCC) and an alcohol to form a tert-butyl ester. The reaction proceeds under mild conditions, making it suitable for acid-sensitive substrates.
Flow Microreactor Systems: These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds. The flow process is efficient and sustainable.
Industrial Production Methods:
Large-Scale Esterification: Industrial production often employs large-scale esterification processes, utilizing robust reactors and continuous flow systems to ensure high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated amines.
Scientific Research Applications
Chemistry: Di-tert-butyl (R)-2-aminopentanedioate is used in synthetic organic chemistry for the preparation of complex molecules. Biology: The compound serves as a building block in peptide synthesis and other biological studies. Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceuticals. Industry: The compound finds applications in polymer chemistry and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The compound exerts its effects through its bulky tert-butyl groups, which influence its reactivity and stability. The amino group can act as a nucleophile, participating in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Di-tert-butyl (S)-2-aminopentanedioate: The stereoisomer with the opposite configuration at the chiral center.
Di-tert-butyl glutarate: A related compound with a shorter carbon chain.
Uniqueness:
Stereochemistry: The (R)-configuration of Di-tert-butyl (R)-2-aminopentanedioate distinguishes it from its (S)-isomer.
Reactivity: The presence of tert-butyl groups enhances its stability and reactivity compared to similar compounds without these bulky groups.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structural features and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
ditert-butyl (2R)-2-aminopentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h9H,7-8,14H2,1-6H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUGPDFKMVHCCJ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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